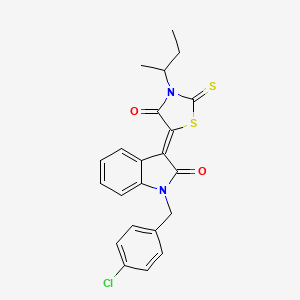![molecular formula C33H37N3O5S B11967037 Isopropyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967037.png)
Isopropyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl-(2Z)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-5-(4-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Isopropyl-(2Z)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-5-(4-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat umfasst mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Die wichtigsten Schritte umfassen in der Regel:
Bildung des Indol-Kerns: Dies kann durch die Fischer-Indolsynthese erreicht werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Keton oder Aldehyd reagiert.
Aufbau des Thiazolopyrimidinrings: Dies beinhaltet die Cyclisierung eines Thioamids mit einem geeigneten Dihydropyrimidin-Vorläufer.
Kopplung der Indol- und Thiazolopyrimidin-Einheiten: Dieser Schritt erfordert häufig die Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin.
Einführung der Isopropyl-Estergruppe: Dies kann durch Veresterung mit Isopropylalkohol und einem geeigneten Säurekatalysator erfolgen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute zu verbessern und die Kosten zu senken. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Verwendung effizienterer Katalysatoren umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Isopropyl-(2Z)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-5-(4-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann an den Indol- oder Thiazolopyrimidinringen mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion der Carbonylgruppen kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, die durch Reagenzien wie Halogene oder Nitriermittel erleichtert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Isopropyl-(2Z)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-5-(4-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Potenzieller Einsatz als Leitverbindung für die Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Materialwissenschaften: Einsatz bei der Synthese neuer Materialien mit einzigartigen elektronischen oder optischen Eigenschaften.
Biologische Studien: Untersuchung seiner Auswirkungen auf verschiedene biologische Signalwege und sein Potenzial als Therapeutikum.
Wirkmechanismus
Der Wirkmechanismus von Isopropyl-(2Z)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-5-(4-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu Veränderungen in zellulären Signalwegen und biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Signalwege aufzuklären.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or thiazolopyrimidine rings using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Isopropyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Isopropyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Isopropyl-(2Z)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-5-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat: Fehlt die 7-Methylgruppe.
Isopropyl-(2Z)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-5-(4-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxamid: Enthält eine Carboxamidgruppe anstelle einer Carboxylatgruppe.
Einzigartigkeit
Das Vorhandensein der 7-Methylgruppe und die spezifische Anordnung der funktionellen Gruppen in Isopropyl-(2Z)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-5-(4-Methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat verleihen ihm im Vergleich zu ähnlichen Verbindungen einzigartige chemische und biologische Eigenschaften. Diese Unterschiede können seine Reaktivität, Stabilität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen.
Eigenschaften
Molekularformel |
C33H37N3O5S |
|---|---|
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
propan-2-yl (2Z)-2-(1-heptyl-2-oxoindol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H37N3O5S/c1-6-7-8-9-12-19-35-25-14-11-10-13-24(25)27(30(35)37)29-31(38)36-28(22-15-17-23(40-5)18-16-22)26(32(39)41-20(2)3)21(4)34-33(36)42-29/h10-11,13-18,20,28H,6-9,12,19H2,1-5H3/b29-27- |
InChI-Schlüssel |
NAQZCCLVIHPYHE-OHYPFYFLSA-N |
Isomerische SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)OC)/C1=O |
Kanonische SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)OC)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
![isopropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966992.png)
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)



![pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11967020.png)
![diisobutyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967027.png)
![isopropyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967029.png)
